molecular formula C17H22N2O3 B5900391 N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide

N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide

Cat. No.: B5900391
M. Wt: 302.37 g/mol
InChI Key: BEXZOBOBNQTGID-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide is a complex organic compound that features a methoxyoxolan ring and an indole moiety

Preparation Methods

The synthesis of N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide typically involves multiple steps. The synthetic route often starts with the preparation of the methoxyoxolan ring, followed by the introduction of the indole moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The methoxyoxolan ring may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-[(3S,4R)-4-methoxyoxolan-3-yl]-3-(2-methylindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-9-13-5-3-4-6-15(13)19(12)8-7-17(20)18-14-10-22-11-16(14)21-2/h3-6,9,14,16H,7-8,10-11H2,1-2H3,(H,18,20)/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZOBOBNQTGID-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)NC3COCC3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)N[C@H]3COC[C@@H]3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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